2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol
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Overview
Description
2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol is a complex organic compound that features a benzothiazole moiety linked to a trimethylbenzene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol, can be achieved through several methods. Common synthetic routes involve the condensation of 2-aminobenzenethiol with aldehydes or ketones . The reaction typically occurs in the presence of an acid catalyst and under reflux conditions. Another method involves the cyclization of thioamides or the use of molecular hybridization techniques .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
2-Mercaptobenzothiazole: Used in the vulcanization of rubber and as a corrosion inhibitor.
2-Phenylbenzothiazole: Known for its fluorescence properties and applications in imaging.
Uniqueness
2-[(1,3-Benzothiazol-2-yl)methyl]-3,5,6-trimethylbenzene-1,4-diol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethylbenzene diol moiety, combined with the benzothiazole ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)-3,5,6-trimethylbenzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-9-10(2)17(20)12(11(3)16(9)19)8-15-18-13-6-4-5-7-14(13)21-15/h4-7,19-20H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVOPSFPIVHYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC2=NC3=CC=CC=C3S2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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